molecular formula C7H8ClN3 B7762520 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile CAS No. 1006333-97-6

3-(4-chloro-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B7762520
CAS No.: 1006333-97-6
M. Wt: 169.61 g/mol
InChI Key: LWFIZOLZYRWLSW-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-pyrazol-1-yl)butanenitrile is an organic compound with the molecular formula C7H8ClN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of a chloro substituent and a butanenitrile group makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyrazole with butanenitrile under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole amines.

Scientific Research Applications

3-(4-chloro-1H-pyrazol-1-yl)butanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The chloro group and the pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile
  • 3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile
  • 3-(4-chloro-1H-pyrazol-1-yl)hexanenitrile

Uniqueness

3-(4-chloro-1H-pyrazol-1-yl)butanenitrile is unique due to its specific combination of a chloro substituent and a butanenitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-6(2-3-9)11-5-7(8)4-10-11/h4-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFIZOLZYRWLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249402
Record name 4-Chloro-β-methyl-1H-pyrazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006333-97-6
Record name 4-Chloro-β-methyl-1H-pyrazole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006333-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-β-methyl-1H-pyrazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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